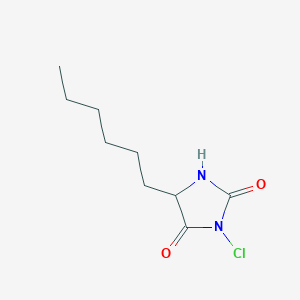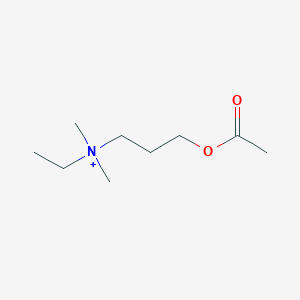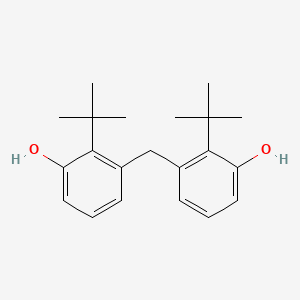
3-Chloro-5-hexylimidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-hexylimidazolidine-2,4-dione is a heterocyclic compound that contains a five-membered ring with nitrogen and oxygen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-hexylimidazolidine-2,4-dione typically involves the reaction of hexylamine with chloroacetic acid, followed by cyclization with urea. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the cyclization process. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-5-hexylimidazolidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives.
Reduction: Reduction reactions can convert it into different imidazolidine derivatives with varying degrees of saturation.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or amines. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted imidazolidine-2,4-dione derivatives, which can have different functional groups attached to the nitrogen or carbon atoms in the ring .
Aplicaciones Científicas De Investigación
3-Chloro-5-hexylimidazolidine-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and diabetes.
Mecanismo De Acción
The mechanism of action of 3-Chloro-5-hexylimidazolidine-2,4-dione involves its interaction with specific molecular targets in cells. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes such as energy production and signal transduction .
Comparación Con Compuestos Similares
Similar Compounds
Thiazolidinediones: These compounds also contain a five-membered ring with nitrogen and oxygen atoms and are known for their antidiabetic properties.
Uniqueness
3-Chloro-5-hexylimidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
143995-77-1 |
|---|---|
Fórmula molecular |
C9H15ClN2O2 |
Peso molecular |
218.68 g/mol |
Nombre IUPAC |
3-chloro-5-hexylimidazolidine-2,4-dione |
InChI |
InChI=1S/C9H15ClN2O2/c1-2-3-4-5-6-7-8(13)12(10)9(14)11-7/h7H,2-6H2,1H3,(H,11,14) |
Clave InChI |
FZNUPPZJBGTEDI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1C(=O)N(C(=O)N1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[4-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]-6-propylbenzene-1,3-diol](/img/structure/B12546752.png)

![Phosphonic acid, [phenyl(phenylseleno)methyl]-, diethyl ester](/img/structure/B12546773.png)
![5-[2-[1-[(1,1-Dimethylethoxy)carbonyl]-4-piperidinyl]ethyl]-5,6,7,8-tetrahydro-4-oxo-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B12546780.png)
![2,3-Bis[bromo(phenyl)methyl]-2,3-dihydroxybutanedial](/img/structure/B12546785.png)
![N-tert-Butyl-3-[hydroxy(phenyl)methyl]pyrazine-2-carboxamide](/img/structure/B12546800.png)
![1,3-Bis[3,5-bis(decyloxy)phenyl]propane-1,3-dione](/img/structure/B12546808.png)



![Chloro[bis(hydroperoxy)]dimethyl-lambda~5~-stibane](/img/structure/B12546833.png)
![2-[3-(3-Methyl-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12546835.png)
